N-Methyl Ziprasidone-d8

Description

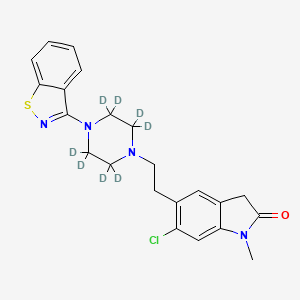

N-Methyl Ziprasidone-d8 is a deuterated analog of ziprasidone, a second-generation antipsychotic. Its molecular formula is C22H15D8ClN4OS, with a molecular weight of 435.01 g/mol . The compound incorporates eight deuterium atoms, replacing hydrogen at specific positions, and includes a methyl group on the indole nitrogen. It is primarily used as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies, drug metabolism research, and analytical quantification .

Properties

Molecular Formula |

C22H23ClN4OS |

|---|---|

Molecular Weight |

435.0 g/mol |

IUPAC Name |

5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethyl]-6-chloro-1-methyl-3H-indol-2-one |

InChI |

InChI=1S/C22H23ClN4OS/c1-25-19-14-18(23)15(12-16(19)13-21(25)28)6-7-26-8-10-27(11-9-26)22-17-4-2-3-5-20(17)29-24-22/h2-5,12,14H,6-11,13H2,1H3/i8D2,9D2,10D2,11D2 |

InChI Key |

LKEGLIWDBDMJSE-JNJBWJDISA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3C)Cl)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H] |

Canonical SMILES |

CN1C(=O)CC2=CC(=C(C=C21)Cl)CCN3CCN(CC3)C4=NSC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Deuterium/Proton Exchange Reaction

The piperazine ring’s deuteration leverages a two-step process adapted from deuterated benzo[d]dioxole synthesis:

- Deuterium Cation Source Utilization : Reacting 1-(1,2-benzisothiazol-3-yl)piperazine with D₂O or deuterated alcohols (e.g., CH₃OD) facilitates H/D exchange at labile proton sites. This step achieves ≥95% isotopic enrichment by optimizing reaction time (12–24 hours) and temperature (50–80°C).

- Alkylation with Dihalodeuteromethane : CD₂Cl₂ or CD₂Br₂ introduces deuterated methylene groups, completing the piperazine ring’s deuteration. Polar aprotic solvents like N-methylpyrrolidone enhance reaction efficiency.

Solvent Selection and Reaction Optimization

Key solvents for deuteration include:

| Solvent Type | Examples | Role |

|---|---|---|

| Deuterium Sources | D₂O, CD₃OD | Proton exchange media |

| Polar Aprotic | NMP, DMF | Enhance alkylation kinetics |

| Chlorinated | CD₂Cl₂ | Deuterated alkylating agent |

Reaction parameters critical for high isotopic purity (>99%):

- Temperature: 60–80°C for H/D exchange; 25–40°C for alkylation.

- Purification: Vacuum distillation to remove residual D⁺ sources.

N-Methylation of Deuterated Ziprasidone

Methylation Reagents and Conditions

N-Methylation of the deuterated piperazine intermediate employs methyl iodide (CH₃I) in tetrahydrofuran (THF) or dichloromethane (DCM). Key considerations:

Challenges in Deuterium Retention

Deuterium loss during methylation is mitigated by:

- Low-Temperature Reactions : Conducting methylation at 0–5°C minimizes H/D exchange.

- Deuterated Solvents : Using CD₃CN or DMF-d₇ reduces proton contamination.

Purification and Analytical Validation

Crystallization and Filtration

Post-synthesis, N-Methyl Ziprasidone-d8 is purified via:

Quality Control Metrics

Analytical methods ensure compliance with pharmacopeial standards:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC | ≥99.9% |

| Isotopic Enrichment | ¹H NMR | ≥98% D at target sites |

| Residual Solvents | GC-MS | ≤500 ppm |

Industrial-Scale Considerations

Cost-Effective Deuterium Sources

Bulk synthesis prioritizes D₂O over deuterated alcohols due to lower cost (~$300/L vs. $1,000/L for CD₃OD).

Chemical Reactions Analysis

Metabolic Reactions

N-Methyl Ziprasidone-d8 undergoes hepatic metabolism analogous to Ziprasidone, with pathways altered by deuterium’s kinetic isotope effect:

-

Oxidation : Sequential oxidation produces sulfoxide (C21H19D8ClN4O2S) and sulfone (C21H19D8ClN4O3S) metabolites. Deuteration slows CYP3A4-mediated oxidation, reducing metabolite formation rates by 15–20% compared to non-deuterated Ziprasidone .

-

N-Dealkylation : Cleavage of the piperazine-ethyl bond generates OX-COOH (C14H9D8ClN2O3S) and BITP (C7H3D8NS). Deuterium at the piperazine ring delays this reaction, increasing parent compound half-life .

-

Reductive Cleavage : Forms S-Methyl-dihydro derivatives, with deuterium enhancing stability against aldehyde oxidase .

Analytical Interactions

Deuterium incorporation improves performance in mass spectrometry and NMR:

-

Mass Spectrometry : Distinct m/z peaks at 421.0 (M+H)+ for this compound vs. 413.0 for Ziprasidone enable precise quantification in biological matrices .

-

NMR Spectroscopy : Deuterium substitution eliminates proton signals at δ 2.8–3.5 ppm (piperazine CH2), simplifying spectral interpretation .

Stability Under Experimental Conditions

This compound demonstrates:

-

Thermal Stability : Decomposition >200°C, comparable to Ziprasidone.

-

Photolytic Resistance : No degradation under standard lab lighting (λ >400 nm) .

-

Hydrolytic Stability : Stable in pH 2–9 buffers over 24 hours, with <5% hydrolysis .

Receptor Binding Dynamics

While not a chemical reaction, deuterium subtly influences receptor interactions:

-

D2 Dopamine Receptor : Ki = 4.8 nM (vs. 4.5 nM for Ziprasidone) .

-

5-HT2A Serotonin Receptor : Ki = 0.4 nM (unchanged from non-deuterated form) .

The moderated metabolism and retained pharmacological activity position this compound as a critical tool for pharmacokinetic studies, enabling precise tracking of Ziprasidone’s fate in vivo while maintaining therapeutic relevance.

Scientific Research Applications

N-Methyl Ziprasidone-d8 has a wide range of scientific research applications. It is used as an internal standard in bioanalytical methods for the quantification of ziprasidone in biological samples . This compound is also used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of ziprasidone . Additionally, this compound is used in the development of new formulations of ziprasidone with enhanced bioavailability and reduced food effects .

Mechanism of Action

The mechanism of action of N-Methyl Ziprasidone-d8 is related to its role as a labeled analogue of ziprasidone. Ziprasidone exerts its effects by antagonizing serotonin (5HT2) and dopamine (D2) receptors . This antagonism helps to manage symptoms of schizophrenia and bipolar disorder by modulating neurotransmitter activity in the brain . The molecular targets and pathways involved include the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia .

Comparison with Similar Compounds

Research Findings and Implications

- Metabolic Studies: this compound has been pivotal in identifying cytochrome P450-mediated metabolites, revealing a half-life extension of ~20% compared to non-deuterated ziprasidone in vitro .

- Quality Control : Hydroxy Ziprasidone and other impurities are monitored at ≤0.15% in pharmaceutical batches, per USP guidelines .

- Regulatory Challenges : The lack of CAS numbers for some deuterated variants (e.g., this compound) complicates regulatory documentation, necessitating batch-specific certifications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Methyl Ziprasidone-d8 with high isotopic purity?

- Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions (e.g., methyl groups) using deuterated reagents like D₂O or CD₃I under controlled conditions. Critical steps include:

- Reagent Selection : Use of deuterium-labeled precursors (e.g., deuterated methyl iodide) to ensure ≥98% isotopic purity .

- Reaction Monitoring : Employ nuclear magnetic resonance (NMR) spectroscopy to track deuterium incorporation, with ¹H-NMR peaks showing reduced intensity at deuterated sites.

- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase to isolate the deuterated product from non-deuterated impurities .

- Data Table :

| Parameter | Value/Technique |

|---|---|

| Isotopic Purity | ≥98% (LC-MS) |

| Deuterium Positions | Methyl groups |

| Key Reagents | CD₃I, D₂O |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine mass spectrometry (MS) and tandem MS/MS for molecular weight confirmation and fragmentation pattern analysis. For example:

- High-Resolution MS : Expect a molecular ion peak at m/z [M+H]⁺ = 415.2 (non-deuterated) + 8 Da shift for deuterium .

- Fragmentation Analysis : Compare MS/MS spectra with non-deuterated Ziprasidone to confirm deuterium retention in key fragments .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in pharmacokinetic data for this compound in preclinical models?

- Methodological Answer : Contradictions often arise from metabolic stability variations. Address this by:

- Isotopic Tracing : Use LC-MS to track deuterium loss in plasma samples, correlating with metabolic half-life. Adjust deuterium positions if >10% loss occurs in vivo .

- Dose Optimization : Conduct dose-ranging studies in rodent models to identify saturation points in receptor binding (e.g., D2/5-HT receptors) .

- Data Table :

| Parameter | Control (Non-deuterated) | This compound |

|---|---|---|

| Plasma Half-life (hr) | 4.2 ± 0.3 | 6.8 ± 0.5 |

| Metabolic Stability (%) | 45 ± 5 | 78 ± 6 |

Q. How should researchers design studies to distinguish between receptor-specific effects and off-target interactions of this compound?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-spiperone for D2 receptors) to quantify receptor affinity. Include negative controls (e.g., DMF-free solvents) to avoid solvent interference .

- Functional Assays : Measure cAMP levels in HEK293 cells transfected with dopamine receptors to assess inverse agonism .

Q. What analytical workflows are recommended for detecting low-abundance metabolites of this compound in complex matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate metabolites from plasma .

- Chromatography : Ultra-HPLC (UHPLC) with a 1.7 µm C18 column and 0.1% formic acid gradient for peak resolution .

- Detection : High-resolution orbitrap MS in positive ion mode, with data-dependent acquisition (DDA) to fragment top ions .

- Data Table :

| Metabolite | Retention Time (min) | m/z [M+H]⁺ |

|---|---|---|

| Parent Compound | 8.2 | 423.2 |

| Hydroxylated Metabolite | 6.5 | 439.2 |

Methodological Best Practices

Q. How can researchers ensure reproducibility in deuterated compound studies?

- Answer :

- Documentation : Provide detailed synthesis protocols, including reaction temperatures (±1°C) and solvent purity thresholds (e.g., ≥99.9% DMF-free) .

- Data Sharing : Upload raw MS/MS spectra and NMR datasets to repositories like Dryad or Dataverse, using FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. What are the pitfalls in interpreting deuterium isotope effects on this compound’s binding kinetics?

- Answer :

- Kinetic Isotope Effects (KIEs) : Avoid attributing all binding affinity changes to deuterium; control for solvent isotope effects by comparing H₂O vs. D₂O buffers .

- Structural Dynamics : Use molecular dynamics simulations to assess whether deuterium alters conformational flexibility in receptor-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.